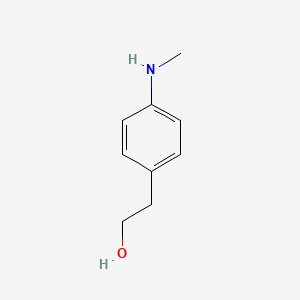

2-(4-(Methylamino)phenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

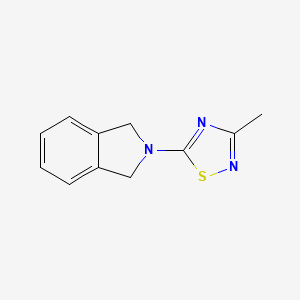

“2-(4-(Methylamino)phenyl)ethanol” is a chemical compound with the CAS Number: 812640-16-7 and a molecular weight of 151.21 . Its IUPAC name is 2-[4-(methylamino)phenyl]ethanol .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C9H13NO . The InChI code for this compound is 1S/C9H13NO/c1-10-9-4-2-8(3-5-9)6-7-11/h2-5,10-11H,6-7H2,1H3 .Aplicaciones Científicas De Investigación

Controlled Release of Bioactives

The use of 2-phenyl ethanol in chitosan films for the controlled release of bioactives has been researched, highlighting its applications due to its fragrance and antimicrobial properties. Complexes with cyclodextrins were prepared to ensure controlled release and retain a higher percentage of 2-phenyl ethanol in the films (Zarandona et al., 2020).

Peptide Synthesis

In the context of peptide synthesis, modification of methyl groups in similar compounds has led to the development of new amino-protective groups, which are sensitive to base and show higher stability compared to traditional groups. This has implications for more efficient peptide synthesis processes (Verhart & Tesser, 2010).

Chemical Intermediates

The compound 1-phenyl-2-(2-pyridyl)ethanol, closely related to the query compound, has been synthesized and characterized, showing potential as a stable intermediate for other chemical syntheses (Percino et al., 2015).

Green Chemistry Applications

2-Phenyl ethanol has been identified as an important chemical in perfumes and detergents. Its production via the hydrogenation of styrene oxide using environmentally friendly catalysts in supercritical carbon dioxide is a significant advancement in green chemistry (Yadav & Lawate, 2011).

Microencapsulation

Research has been conducted on microencapsulating 2-phenyl ethanol using natural and semisynthetic carbohydrate polymers. This process is important for controlled release and enhancing stability of volatile compounds like 2-phenyl ethanol (Qiu et al., 2019).

Extraction Studies

The extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions using emulsion liquid membranes highlights its potential for efficient separation and recovery processes, particularly in waste management and environmental applications (Reis et al., 2006).

Biocatalytic Preparation

Efficient biocatalytic preparation of optically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol using recombinant Escherichia coli cells is a significant development in the pharmaceutical industry, providing a green and efficient method for producing pharmaceutical intermediates (Chen et al., 2019).

Synthesis of Key Intermediates

The synthesis of 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs, using β-phenylethanol as a raw material demonstrates the compound's importance in medicinal chemistry (Zhang, 2013).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-(methylamino)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-9-4-2-8(3-5-9)6-7-11/h2-5,10-11H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUWVKBILJVBDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2639042.png)

![Methyl 6-chloro-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)quinoline-2-carboxylate](/img/structure/B2639043.png)

![1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid](/img/no-structure.png)

![N-(2-fluorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2639046.png)

![2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2639049.png)

![6-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2639051.png)

![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2639053.png)